6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17998571
InChI: InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2
SMILES:
Molecular Formula: C7H4BrF4NO2
Molecular Weight: 290.01 g/mol

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol

CAS No.:

Cat. No.: VC17998571

Molecular Formula: C7H4BrF4NO2

Molecular Weight: 290.01 g/mol

* For research use only. Not for human or veterinary use.

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol -

Specification

Molecular Formula C7H4BrF4NO2
Molecular Weight 290.01 g/mol
IUPAC Name 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol
Standard InChI InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2
Standard InChI Key NESJBRJRELHKHO-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol, reflects its substitution pattern on the phenol ring. Its molecular formula is C₇H₄BrF₄NO₂, with a molecular weight of 290.01 g/mol . The numbering begins at the hydroxyl group (position 1), followed by substituents at positions 2 (trifluoromethoxy), 3 (fluoro), 4 (bromo), and 6 (amino).

Structural Comparison to Analogues

While direct data on this specific isomer is limited, structurally related bromophenol derivatives, such as 2-amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol (PubChem CID: 98041888), share similar functional groups but differ in substituent positions . For example, shifting the amino group from position 2 to 6 alters electronic distribution and steric effects, potentially influencing reactivity and biological activity.

Table 1: Substituent Positions in Related Bromophenol Derivatives

Compound NameSubstituent Positions (Phenol Ring)
6-Amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol1 (-OH), 2 (-OCF₃), 3 (-F), 4 (-Br), 6 (-NH₂)
2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol1 (-OH), 2 (-NH₂), 3 (-OCF₃), 4 (-F), 6 (-Br)
4-Bromo-3-(trifluoromethoxy)phenol1 (-OH), 3 (-OCF₃), 4 (-Br)

Synthesis and Reaction Pathways

Key Synthetic Strategies

Physicochemical Properties

Calculated Properties

Density functional theory (DFT) simulations predict:

  • LogP: ~2.1 (moderate lipophilicity due to -OCF₃ and -Br).

  • pKa: ~8.2 (phenolic -OH deprotonation) .

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for -NH₂ (δ 5.3 ppm) and doublets for aromatic protons .

  • ¹³C NMR: Peaks for -OCF₃ (δ 120–125 ppm) and -Br (δ 105–110 ppm) .

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